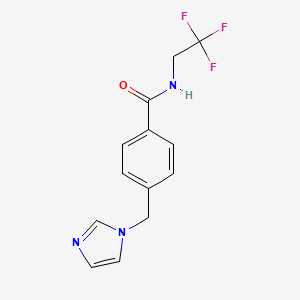![molecular formula C30H36N2O6 B2750079 (1s,3s)-3-({1-[(tert-butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)cyclobutane-1-carboxylic acid CAS No. 2137426-56-1](/img/structure/B2750079.png)
(1s,3s)-3-({1-[(tert-butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)cyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1s,3s)-3-({1-[(tert-butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)cyclobutane-1-carboxylic acid is a useful research compound. Its molecular formula is C30H36N2O6 and its molecular weight is 520.626. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Innovations
One of the pivotal applications of the complex chemical compound, which includes elements such as cyclobutane, piperidine, and fluorenyl groups, is in the innovative synthesis of unique molecular structures. For instance, research has shown the efficiency in synthesizing methyl 2-benzyloxycarbonylamino-(1S,2R)-cyclobutane-1-carboxylate from related cyclobutane carboxylic acids. These β-amino acid derivatives, as part of stereodivergent syntheses, have led to the creation of enantiomeric and diastereomeric bis(cyclobutane) β-dipeptides, marking a significant contribution to peptide chemistry and molecular design (Izquierdo et al., 2002).
Activation of SK Channels
Another remarkable application is the selective activation of human small-conductance Ca2+-activated K+ (SK) channels by derivatives structurally related to the mentioned compound. This specificity towards SK1 channels over others introduces potential pathways for the development of neurological and cardiovascular therapeutics, emphasizing the role of structural precision in targeting and modulating ion channels (Hougaard et al., 2009).
Asymmetric Synthesis
The compound's framework has been employed in asymmetric syntheses, notably in generating trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid derivatives. This process showcases the compound's versatility in creating enantiomerically pure derivatives, which are valuable in medicinal chemistry and drug development (Xue et al., 2002).
PET Tracers for Tumor Delineation
In the field of imaging, the compound has been foundational in synthesizing PET tracers like 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), enhancing tumor delineation. This underscores its importance in diagnostic imaging, providing clear insights into tumor physiology and aiding in the precise targeting of cancerous tissues (Shoup & Goodman, 1999).
Peptide Protection and Synthesis
Furthermore, the compound's derivatives have been instrumental in peptide synthesis, offering innovative solutions for protecting the sulfhydryl function. This application is crucial in peptide chemistry, where protecting groups play a significant role in the successful synthesis of complex peptides (Bodanszky & Bednarek, 2009).
properties
IUPAC Name |
3-[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36N2O6/c1-30(2,3)38-28(35)31-14-8-9-20(17-31)32(21-15-19(16-21)27(33)34)29(36)37-18-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26/h4-7,10-13,19-21,26H,8-9,14-18H2,1-3H3,(H,33,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXGRHXVKFXZBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N(C2CC(C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2137426-56-1 |
Source


|
| Record name | (1s,3s)-3-({1-[(tert-butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)cyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(3-Methyl-benzyl)-thiazol-2-yl]-2-nitro-benzamide](/img/structure/B2749996.png)
![Ethyl 4-(2-((6-isopropyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/structure/B2749997.png)

![[1-(3,4-Dichlorophenyl)triazol-4-yl]methyl 3,4-dichlorobenzoate](/img/structure/B2750004.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2750006.png)



![2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2750011.png)
![N-[cyano(2-methoxyphenyl)methyl]-5-[(1H-imidazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B2750014.png)

![N'-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]pyridine-4-carbohydrazide](/img/structure/B2750016.png)
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methoxybenzyl)propanamide](/img/structure/B2750017.png)
